molecular formula C6H14Cl2Si B1349932 Diisopropyldichlorosilane CAS No. 7751-38-4

Diisopropyldichlorosilane

Cat. No. B1349932
Key on ui cas rn: 7751-38-4
M. Wt: 185.16 g/mol
InChI Key: GSENNYNYEKCQGA-UHFFFAOYSA-N
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Patent
US08247341B2

Procedure details

An oven-dried 100 mL-RB flask is charged with dichlorodiisopropylsilane (9.2 g, 0.05 mol). Then 15 g of trifluoromethanesulfonic acid (15 g, 0.10 mol) is added dropwise. The mixture is heated at 60° C. until no further HCl evolves. The residue is distilled to yield 12 g (60%) of the product as clear liquid. 1H NMR (500 MHz, CDCl3, in ppm) δ 1.58 (heptet, 2H, J=7.2 Hz), 1.24 (d, 12H, J=7.2 Hz).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[Si:2](Cl)([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].[F:10][C:11]([F:17])([F:16])[S:12]([OH:15])(=[O:14])=[O:13].Cl>>[F:10][C:11]([F:17])([F:16])[S:12]([O:15][Si:2]([O:15][S:12]([C:11]([F:17])([F:16])[F:10])(=[O:14])=[O:13])([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
Cl[Si](C(C)C)(C(C)C)Cl
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)O[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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